![molecular formula C24H21N3O3 B7718359 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide](/img/structure/B7718359.png)
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide, commonly known as HMN-214, is a small molecule inhibitor that has shown great potential in cancer treatment. It was discovered by the Chinese Academy of Medical Sciences and Peking Union Medical College in collaboration with HUYA Bioscience International in 2010. HMN-214 has been found to inhibit angiogenesis, which is the formation of new blood vessels, and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of HMN-214 involves the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2), which is a protein that plays a crucial role in angiogenesis. By inhibiting VEGFR2, HMN-214 prevents the formation of new blood vessels, which is essential for the growth and spread of cancer cells. HMN-214 also inhibits the activity of other proteins involved in angiogenesis, such as platelet-derived growth factor receptor (PDGFR) and fibroblast growth factor receptor (FGFR).
Biochemical and Physiological Effects:
HMN-214 has been found to have several biochemical and physiological effects. It has been shown to decrease the expression of angiogenesis-related proteins, such as VEGFR2, PDGFR, and FGFR. HMN-214 has also been found to induce apoptosis, which is programmed cell death, in cancer cells. Additionally, HMN-214 has been found to inhibit the migration and invasion of cancer cells, which is important for the metastasis of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
HMN-214 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. HMN-214 has also been found to have low toxicity and good pharmacokinetic properties, which is important for its potential use in cancer treatment. However, HMN-214 has some limitations for lab experiments. It has been found to have low solubility in water, which makes it difficult to administer in vivo. Additionally, HMN-214 has not been extensively studied in clinical trials, which limits its potential use in cancer treatment.
Orientations Futures
There are several future directions for the study of HMN-214. One potential direction is to optimize the synthesis process to improve the yield and purity of the final product. Another direction is to study the pharmacokinetic properties of HMN-214 in vivo to determine its potential use in cancer treatment. Additionally, further preclinical studies are needed to determine the optimal dosage and administration of HMN-214 for cancer treatment. Finally, clinical trials are needed to determine the safety and efficacy of HMN-214 in humans.
Méthodes De Synthèse
The synthesis of HMN-214 involves several steps, starting with the reaction between 2-methoxybenzoyl chloride and isonicotinic acid to form 2-methoxybenzoylisonicotinic acid. This intermediate is then reacted with 2-amino-3-methyl-7-hydroxyquinoline to form the final product, HMN-214. The synthesis process has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
HMN-214 has been extensively studied for its potential in cancer treatment. It has been found to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. In preclinical studies, HMN-214 has shown to be effective in inhibiting tumor growth and angiogenesis, which is essential for the growth and spread of cancer cells. HMN-214 has also been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-16-7-8-18-14-19(23(28)26-20(18)13-16)15-27(21-5-3-4-6-22(21)30-2)24(29)17-9-11-25-12-10-17/h3-14H,15H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFQNOKTILBTNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3OC)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.